Vat blue 6
Overview
Description
Vat Blue 6: , also known as 7,16-dichloro-6,15-dihydrodinaphtho[2,3-a:2’,3’-h]phenazine-5,9,14,18-tetrone, is a synthetic anthraquinone-based vat dye. It is known for its brilliant blue color and excellent fastness properties, making it highly valuable in various industrial applications. This compound is primarily used in the textile industry for dyeing cotton and other cellulosic fibers due to its superior light and wash fastness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vat Blue 6 is synthesized through a multi-step process involving the condensation of anthraquinone derivatives. The key steps include:
Nitration: Anthraquinone is nitrated to form 1-nitroanthraquinone.
Reduction: The nitro group is reduced to an amino group, resulting in 1-aminoanthraquinone.
Chlorination: The aminoanthraquinone is chlorinated to introduce chlorine atoms at specific positions.
Cyclization: The chlorinated intermediate undergoes cyclization to form the final vat dye structure
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:
Batch or Continuous Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified through filtration, washing, and drying to obtain the final dye in its pure form
Chemical Reactions Analysis
Types of Reactions: Vat Blue 6 undergoes several types of chemical reactions, including:
Reduction: In alkaline conditions, this compound is reduced to its leuco form, which is soluble in water and has an affinity for cellulosic fibers.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air or oxidizing agents.
Substitution: The chlorine atoms in this compound can undergo substitution reactions with nucleophiles
Common Reagents and Conditions:
Reducing Agents: Sodium hydrosulfite and sodium hydroxide are commonly used to reduce this compound to its leuco form.
Oxidizing Agents: Atmospheric oxygen or chemical oxidants like hydrogen peroxide are used for oxidation.
Reaction Conditions: Reduction typically occurs at elevated temperatures (50-60°C) in alkaline conditions, while oxidation can occur at room temperature
Major Products:
Leuco Form: The reduced, water-soluble form of this compound.
Oxidized Form: The original, insoluble dye form
Scientific Research Applications
Vat Blue 6 has a wide range of applications in scientific research, including:
Textile Dyeing: It is extensively used for dyeing cotton and other cellulosic fibers due to its excellent fastness properties.
Biological Staining: this compound is used as a staining agent in biological research to visualize cellular structures.
Organic Electronics: Research has explored its use in organic field-effect transistors (OFETs) due to its semiconducting properties
Environmental Studies: Studies have investigated its degradation and removal from wastewater using various treatment methods
Mechanism of Action
The mechanism of action of Vat Blue 6 involves its reduction to the leuco form, which can penetrate cellulosic fibers. Upon oxidation, the dye reverts to its insoluble form, becoming trapped within the fiber matrix. This process ensures the dye’s excellent fastness properties. The molecular targets include the hydroxyl groups of cellulose, which form strong interactions with the dye molecules .
Comparison with Similar Compounds
Vat Blue 1 (Indigo): A naturally occurring vat dye with similar fastness properties but a different chemical structure.
Vat Blue 4: Another anthraquinone-based vat dye with similar applications but different shades and fastness properties.
Vat Blue 14: Known for its excellent light fastness and used in similar applications
Uniqueness of Vat Blue 6: this compound stands out due to its brilliant blue shade, superior fastness properties, and versatility in various applications. Its unique chemical structure allows for specific interactions with cellulosic fibers, making it highly effective in textile dyeing .
Properties
IUPAC Name |
15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDBQWJXSAYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044532 | |
Record name | D&C Blue No. 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Vat Blue 6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7715 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/ | |
Record name | VAT BLUE 6 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
130-20-1, 39456-82-1, 57284-96-5 | |
Record name | Blue K | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-20-1 | |
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Record name | Vat Blue 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130201 | |
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Record name | VAT BLUE 6 | |
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Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D&C Blue No. 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.529 | |
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Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 7,16-Dichloroindanthrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C BLUE NO. 9 | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | VAT BLUE 6 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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